Xanthine Oxidase Inhibition: Ortho-Methoxy Derivative Exhibits Sub-Micromolar Ki, Competitive with Clinical Standard
2,3-Bis(2-methoxyphenyl)quinoxaline demonstrates a competitive inhibition constant (Ki) of 820 nM against bovine xanthine oxidase [1]. This is a slightly more potent binding interaction compared to the clinical xanthine oxidase inhibitor allopurinol, which exhibits a mixed-type inhibition Ki of 1,000 nM (1.00E+3 nM) under comparable assay conditions using bovine milk xanthine oxidase and xanthine as the substrate [2]. The ortho-methoxy substitution pattern is critical for this activity, as other regioisomers like the para-methoxy analog (2,3-bis(4-methoxyphenyl)quinoxaline) have not been reported with comparable potency against this target.
| Evidence Dimension | Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 820 nM |
| Comparator Or Baseline | Allopurinol (Ki = 1.00E+3 nM) |
| Quantified Difference | Target compound Ki is 1.2-fold lower (more potent) than allopurinol |
| Conditions | Bovine xanthine oxidase; competitive inhibition; xanthine substrate; 10 min preincubation |
Why This Matters
This quantitative data positions 2,3-bis(2-methoxyphenyl)quinoxaline as a valuable tool compound for studying xanthine oxidase inhibition and as a potential starting point for developing novel hypouricemic agents.
- [1] BindingDB. BDBM50237977 (CHEMBL3310952) Affinity Data for Xanthine Oxidase. Ki: 820 nM. View Source
- [2] BindingDB. BDBM50016784 (Allopurinol) Affinity Data for Xanthine Oxidase. Ki: 1.00E+3 nM. View Source
